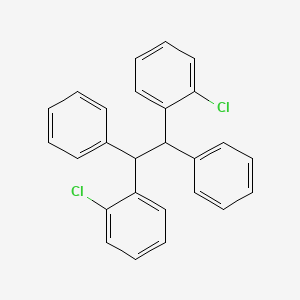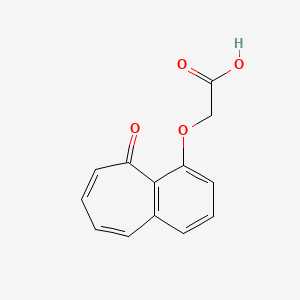
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydro-1H-pyrido-indoles, which are known for their diverse biological activities, including anti-cancer properties .
Métodos De Preparación
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrido-indole core, followed by the introduction of the dimethylamino butyl side chain and the methyl group. The final step involves the formation of the monohydrochloride salt. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido-indole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its anti-cancer properties are being explored for therapeutic applications.
Industry: It can be used in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets in cancer cells. It binds to and inhibits the activity of certain enzymes and receptors that are crucial for cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. Molecular docking studies have shown that it has a high binding affinity for the active sites of these targets .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride include other tetrahydro-1H-pyrido-indole derivatives. These compounds share a similar core structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain and the presence of the dimethylamino group, which enhances its biological activity compared to other derivatives .
Propiedades
Número CAS |
184691-53-0 |
|---|---|
Fórmula molecular |
C18H26ClN3O |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)butyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one;hydrochloride |
InChI |
InChI=1S/C18H25N3O.ClH/c1-19(2)11-6-7-12-21-13-10-15-14-8-4-5-9-16(14)20(3)17(15)18(21)22;/h4-5,8-9H,6-7,10-13H2,1-3H3;1H |
Clave InChI |
RSKOBACAHCQHSX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















